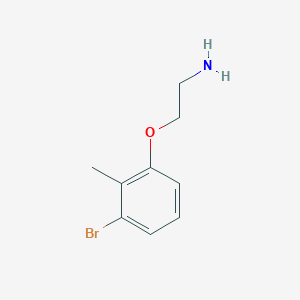
Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)-: is an organic compound characterized by the presence of a benzene ring substituted with a propyn-1-yloxy group and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- typically involves the reaction of a benzene derivative with appropriate alkynyl and trifluoromethoxy reagents. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism by which Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The propyn-1-yloxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(2-propyn-1-yloxy)-4-(trifluoromethyl)-
- 1-(2-Propyn-1-yloxy)-4-[(trifluoromethyl)sulfonyl]benzene
- 2,5-Bis (prop-2-yn-1-yloxy)terephthalaldehyde
Uniqueness: Benzene, 1-(2-propyn-1-yloxy)-3-(trifluoromethoxy)- is unique due to the specific positioning of its substituents, which can lead to distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of significant interest in research and industry.
Eigenschaften
Molekularformel |
C10H7F3O2 |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
1-prop-2-ynoxy-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H7F3O2/c1-2-6-14-8-4-3-5-9(7-8)15-10(11,12)13/h1,3-5,7H,6H2 |
InChI-Schlüssel |
ZKWPXRCXYPTDPF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC(=CC=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)
![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)



